molecular formula C18H16N2O2 B12909676 5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol CAS No. 14304-66-6

5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol

Cat. No.: B12909676
CAS No.: 14304-66-6
M. Wt: 292.3 g/mol
InChI Key: FWYKYBIVPRKDBO-UHFFFAOYSA-N
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Description

5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by a pyrimidine ring substituted with a hydroxybenzyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxybenzylamine with 2-methyl-6-phenylpyrimidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzylamine: A precursor in the synthesis of the target compound.

    2-Methyl-6-phenylpyrimidin-4-one: Another precursor used in the synthesis.

    Pyrimidopyrimidines: Compounds with similar pyrimidine ring structures.

Uniqueness

5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

14304-66-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methyl]-2-methyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H16N2O2/c1-12-19-17(13-7-3-2-4-8-13)15(18(22)20-12)11-14-9-5-6-10-16(14)21/h2-10,21H,11H2,1H3,(H,19,20,22)

InChI Key

FWYKYBIVPRKDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)CC2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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